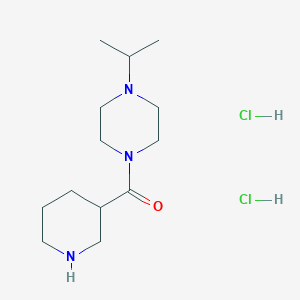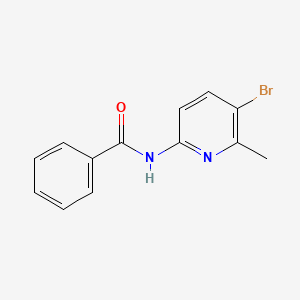
N-(5-bromo-6-methylpyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-methylpyridin-2-yl)benzamide, also known as BM2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BM2 is a pyridine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in the body. N-(5-bromo-6-methylpyridin-2-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. N-(5-bromo-6-methylpyridin-2-yl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that plays a role in cell growth and proliferation.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(5-bromo-6-methylpyridin-2-yl)benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. In vivo studies have shown that N-(5-bromo-6-methylpyridin-2-yl)benzamide can reduce tumor growth and metastasis in animal models of cancer, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
N-(5-bromo-6-methylpyridin-2-yl)benzamide has several advantages for lab experiments, including its relatively simple synthesis method, its potential applications in various fields, and its ability to selectively target certain enzymes or signaling pathways. However, N-(5-bromo-6-methylpyridin-2-yl)benzamide also has several limitations, including its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of N-(5-bromo-6-methylpyridin-2-yl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its potential applications in clinical settings. In medicinal chemistry, N-(5-bromo-6-methylpyridin-2-yl)benzamide could be further optimized for its pharmacokinetic and pharmacodynamic properties, and its potential as a combination therapy could be explored. In material science, N-(5-bromo-6-methylpyridin-2-yl)benzamide could be further studied for its potential applications in OLEDs and organic solar cells. In organic synthesis, N-(5-bromo-6-methylpyridin-2-yl)benzamide could be further explored for its potential applications in the synthesis of various organic compounds.
合成方法
N-(5-bromo-6-methylpyridin-2-yl)benzamide has been synthesized through various methods, including Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 5-bromo-6-methylpyridin-2-boronic acid with benzoyl chloride in the presence of a palladium catalyst. The Buchwald-Hartwig amination involves the reaction of 5-bromo-6-methylpyridin-2-ylamine with benzoyl chloride in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 5-bromo-6-methylpyridin-2-ylamine with 4-ethynylbenzoyl chloride in the presence of a palladium catalyst.
科学研究应用
N-(5-bromo-6-methylpyridin-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(5-bromo-6-methylpyridin-2-yl)benzamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In material science, N-(5-bromo-6-methylpyridin-2-yl)benzamide has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and organic solar cells. In organic synthesis, N-(5-bromo-6-methylpyridin-2-yl)benzamide has been studied for its potential applications in the synthesis of various organic compounds.
属性
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-11(14)7-8-12(15-9)16-13(17)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLAQZCOQNINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


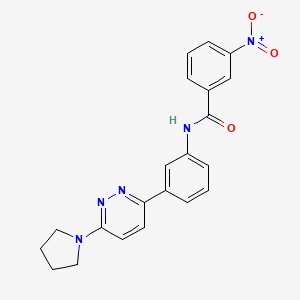
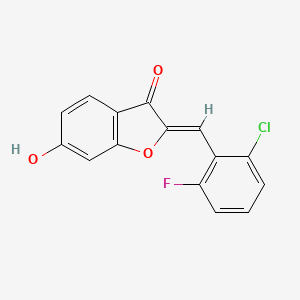

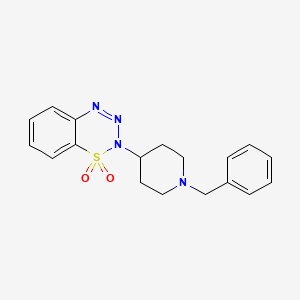
![3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2577671.png)
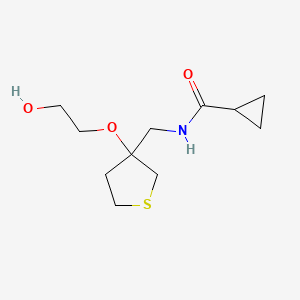

![2-((2-methoxyethyl)amino)-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2577675.png)
![N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577676.png)

![3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B2577678.png)
amine](/img/structure/B2577680.png)
